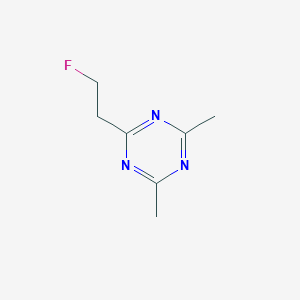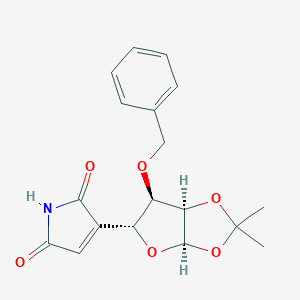
Biefm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biefm, also known as 2,3-bisphosphoglycerate-independent phosphoglycerate mutase, is an enzyme that plays a vital role in glycolysis and gluconeogenesis. It catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) without the need for 2,3-bisphosphoglycerate (2,3-BPG), which is required by the other phosphoglycerate mutase enzyme. Biefm has been the subject of numerous scientific studies due to its potential applications in various fields.
Mécanisme D'action
Biefm catalyzes the transfer of a phosphate group from 3-PG to a histidine residue in the enzyme, forming a phosphohistidine intermediate. The intermediate then undergoes a conformational change, leading to the conversion of 3-PG to 2-PG. The mechanism of Biefm is unique in that it does not require the presence of 2,3-BPG, which is required by the other phosphoglycerate mutase enzyme.
Effets Biochimiques Et Physiologiques
Biefm plays a critical role in glycolysis and gluconeogenesis, which are essential metabolic pathways in all living organisms. The enzyme helps regulate the levels of 2-PG and 3-PG, which are important intermediates in these pathways. Biefm has also been shown to have a role in the regulation of red blood cell metabolism and oxygen transport.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Biefm in lab experiments is that it does not require the presence of 2,3-BPG, which can complicate experimental procedures. Biefm is also relatively easy to purify and can be produced using recombinant DNA technology. However, one limitation of using Biefm is that it is not as well-studied as other enzymes involved in glycolysis and gluconeogenesis, which can make it more challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Biefm. One area of research is to further investigate the role of Biefm in cancer metabolism and its potential as a target for cancer therapy. Another area of research is to explore the potential use of Biefm in metabolic engineering to improve the production of various compounds. Additionally, research on the regulation of Biefm and its physiological effects could lead to a better understanding of the role of this enzyme in metabolism.
Méthodes De Synthèse
Biefm can be synthesized using recombinant DNA technology. The gene encoding for Biefm can be cloned and expressed in a host cell, such as E. coli, to produce the enzyme. The purified enzyme can then be used for various applications.
Applications De Recherche Scientifique
Biefm has been studied extensively for its potential applications in biotechnology, medicine, and agriculture. In biotechnology, Biefm can be used as a tool for metabolic engineering to improve the production of various compounds, such as biofuels and pharmaceuticals. In medicine, Biefm has been investigated for its role in cancer metabolism and as a potential target for cancer therapy. In agriculture, Biefm has been studied for its potential use in improving crop yields and stress tolerance.
Propriétés
Numéro CAS |
124484-37-3 |
|---|---|
Nom du produit |
Biefm |
Formule moléculaire |
C18H19NO6 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
3-[(3aR,5R,6R,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H19NO6/c1-18(2)24-15-14(22-9-10-6-4-3-5-7-10)13(23-17(15)25-18)11-8-12(20)19-16(11)21/h3-8,13-15,17H,9H2,1-2H3,(H,19,20,21)/t13-,14-,15-,17-/m1/s1 |
Clé InChI |
XJFIMTYKMDIRNS-KCYZZUKISA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
Synonymes |
3-(3-O-benzyl-1,2-O-isopropylidene-erythrofuranos-4-yl)maleimide BIEFM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




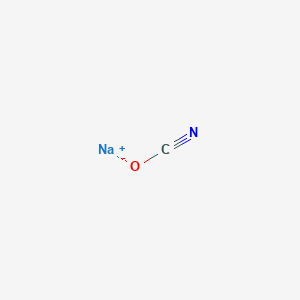




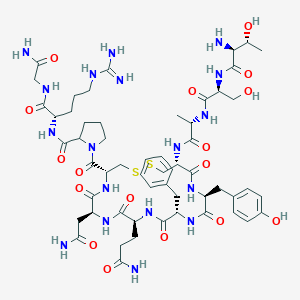
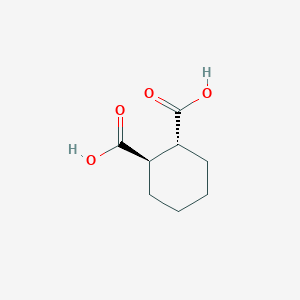
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
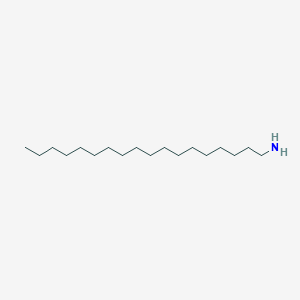
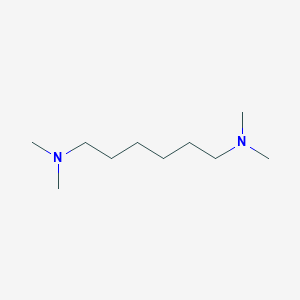
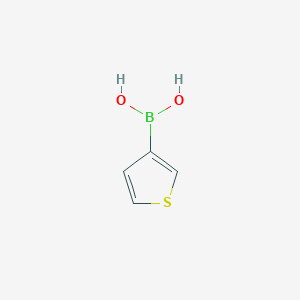
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
